molecular formula C8H7N3O4 B1523782 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid CAS No. 1249969-05-8

3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid

Cat. No.: B1523782
CAS No.: 1249969-05-8
M. Wt: 209.16 g/mol
InChI Key: UHFARKFCJJQCPF-UHFFFAOYSA-N
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Description

3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a pyridazine ring fused with an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid typically involves multi-step organic reactions[_{{{CITATION{{{2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c ...](https://link.springer.com/article/10.1007/s10593-016-1817-7). One common approach is the cyclization of appropriately substituted pyridazine derivatives under acidic or basic conditions[{{{CITATION{{{2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c .... The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity[{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c .... The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c .... These reactions are essential for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂)[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ...

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine

The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry

In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c .... The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Similar Compounds

  • Pyridazine derivatives: : These compounds share the pyridazine ring structure but may have different substituents or functional groups.

  • Oxazolone derivatives: : These compounds contain the oxazolone ring and can have various modifications.

Uniqueness

3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid is unique due to its specific combination of the pyridazine and oxazolone rings, as well as the presence of methyl groups at the 3 and 6 positions

Properties

IUPAC Name

3,6-dimethyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c1-3-4-5(10-15-3)7(12)11(2)9-6(4)8(13)14/h1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFARKFCJJQCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NO1)C(=O)N(N=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid
Reactant of Route 2
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid
Reactant of Route 4
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid
Reactant of Route 5
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid
Reactant of Route 6
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid

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